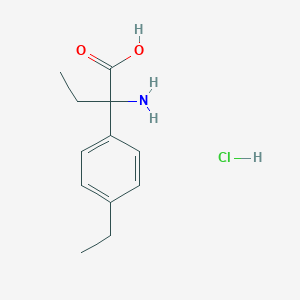
2-Amino-2-(4-ethylphenyl)butanoic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-Amino-2-(4-ethylphenyl)butanoic acid;hydrochloride” is a chemical compound with the molecular formula C12H17NO2 . It is a derivative of 2-Aminobutanoic acid , which is an alpha amino acid .
Molecular Structure Analysis
The molecular weight of “2-Amino-2-(4-ethylphenyl)butanoic acid;hydrochloride” is 207.269 . The exact mass is 207.125931 . The compound has a density of 1.1±0.1 g/cm3 .Physical And Chemical Properties Analysis
“2-Amino-2-(4-ethylphenyl)butanoic acid;hydrochloride” has a boiling point of 340.4±30.0 °C at 760 mmHg . The flash point is 159.7±24.6 °C . The LogP value, which indicates its solubility in water and oil, is 2.81 .Scientific Research Applications
Antimicrobial Activity
The synthesis and evaluation of N-Substituted-β-amino acid derivatives, including compounds structurally related to 2-Amino-2-(4-ethylphenyl)butanoic acid; hydrochloride, have shown promising antimicrobial properties. These derivatives were found to exhibit good antimicrobial activity against bacteria such as Staphylococcus aureus and Mycobacterium luteum, and significant antifungal activity against Candida tenuis and Aspergillus niger (Mickevičienė et al., 2015).
Corrosion Inhibition
Another study focused on the inhibition of mild steel corrosion in hydrochloric solution by newly synthesized diamine derivatives. These derivatives, including compounds with structural similarities to 2-Amino-2-(4-ethylphenyl)butanoic acid; hydrochloride, demonstrated excellent corrosion inhibition efficiency, indicating their potential use in industrial applications, such as metal pickling processes (Herrag et al., 2010).
Synthesis of Agrochemicals
The compound also finds application in the synthesis of agrochemicals, exemplified by the synthesis of Glufosinate, a potent herbicide. Through a series of chemical reactions, including hydroformylation and amidocarbonylation, 2-Amino-4-[(hydroxy)methylphosphinyl]butanoic acid (Glufosinate) was synthesized, demonstrating the chemical's versatility in synthetic organic chemistry (Sakakura et al., 1991).
Pain Relief and Analgesic Activity
Research into new 4-amino-4-arylcyclohexanones, their ketals, and acid addition salts, including structures akin to 2-Amino-2-(4-ethylphenyl)butanoic acid; hydrochloride, have shown potential for relieving pain and exhibiting narcotic antagonist activity. This suggests potential applications in the development of new analgesics with fewer side effects (Blackstone & Bowman, 1999).
Adhesive Polymers
The molecule's derivatives have been utilized in the synthesis of hydrolytically stable phosphonic acid monomers for adhesive polymers. These monomers show excellent water solubility, hydrolytic stability, and potential in water-based radical polymerization, indicating their applicability in creating durable adhesive materials (Moszner et al., 2001).
properties
IUPAC Name |
2-amino-2-(4-ethylphenyl)butanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-3-9-5-7-10(8-6-9)12(13,4-2)11(14)15;/h5-8H,3-4,13H2,1-2H3,(H,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYINLVYYTZQTLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(CC)(C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-(4-ethylphenyl)butanoic acid;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-methyl 2-(5,6-dimethoxy-2-((1-methyl-1H-pyrazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2849661.png)

![2-[(3E)-3-{[(2-chloro-4-fluorophenyl)methoxy]imino}-1-(dimethylamino)propylidene]propanedinitrile](/img/structure/B2849664.png)
![2-(4-fluorophenoxy)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2849667.png)
![5-Fluoro-2-[(5-fluorosulfonyloxypyridine-3-carbonyl)-methylamino]pyridine](/img/structure/B2849668.png)

![1-[(2-chlorobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2849670.png)


![11-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B2849677.png)


